molecular formula C10H14BNO4 B6327291 4-(Ethylcarbamoyl)-2-methoxyphenylboronic acid CAS No. 1443112-49-9

4-(Ethylcarbamoyl)-2-methoxyphenylboronic acid

Cat. No.: B6327291
CAS No.: 1443112-49-9
M. Wt: 223.04 g/mol
InChI Key: LHAPIHFWFYPOQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Ethylcarbamoyl)-2-methoxyphenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of an ethylcarbamoyl group and a methoxy group attached to a phenyl ring, which is further bonded to a boronic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethylcarbamoyl)-2-methoxyphenylboronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized aromatic ring. One common method is the borylation of an aryl halide using a palladium catalyst in the presence of a boron source such as bis(pinacolato)diboron. The reaction is usually carried out under mild conditions, often in the presence of a base like potassium carbonate, and at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Ethylcarbamoyl)-2-methoxyphenylboronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Phenols.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

4-(Ethylcarbamoyl)-2-methoxyphenylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

    Biology: Investigated for its potential as a protease inhibitor due to the boronic acid group’s ability to form reversible covalent bonds with serine and threonine residues in enzymes.

    Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism by which 4-(Ethylcarbamoyl)-2-methoxyphenylboronic acid exerts its effects is primarily through the boronic acid group’s ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in the design of enzyme inhibitors, where the boronic acid group interacts with the active site of the enzyme, thereby inhibiting its activity. The ethylcarbamoyl and methoxy groups can further modulate the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Phenylboronic Acid: Lacks the ethylcarbamoyl and methoxy groups, making it less specific in certain applications.

    4-Carbamoylphenylboronic Acid: Similar but lacks the methoxy group, which can affect its reactivity and binding properties.

    2-Methoxyphenylboronic Acid: Lacks the ethylcarbamoyl group, which can influence its solubility and interaction with biological targets.

Uniqueness: 4-(Ethylcarbamoyl)-2-methoxyphenylboronic acid is unique due to the presence of both the ethylcarbamoyl and methoxy groups, which enhance its specificity and reactivity in various chemical and biological applications. These functional groups can also improve the compound’s solubility and stability, making it a valuable tool in research and industrial applications.

Properties

IUPAC Name

[4-(ethylcarbamoyl)-2-methoxyphenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO4/c1-3-12-10(13)7-4-5-8(11(14)15)9(6-7)16-2/h4-6,14-15H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHAPIHFWFYPOQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)NCC)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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